molecular formula C34H47NO11 B10771420 [(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

Numéro de catalogue: B10771420
Poids moléculaire: 645.7 g/mol
Clé InChI: XFSBVAOIAHNAPC-CLHVJBGZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound [(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate is a highly complex alkaloid derivative with a hexacyclic core. Key structural features include:

  • 11-Ethyl substitution on the azahexacyclo backbone.
  • Acetyloxy at position 8 and benzoate ester at position 2.
  • Hydroxy/methoxy distribution: 5,7,14-trihydroxy and 6,16,18-trimethoxy groups.
  • Stereochemistry: 14 defined stereocenters, critical for biological activity .

Propriétés

Formule moléculaire

C34H47NO11

Poids moléculaire

645.7 g/mol

Nom IUPAC

[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C34H47NO11/c1-7-35-15-31(16-41-3)20(37)13-21(42-4)33-19-14-32(40)28(45-30(39)18-11-9-8-10-12-18)22(19)34(46-17(2)36,27(38)29(32)44-6)23(26(33)35)24(43-5)25(31)33/h8-12,19-29,37-38,40H,7,13-16H2,1-6H3/t19-,20-,21+,22-,23?,24+,25-,26?,27+,28-,29+,31+,32-,33?,34-/m1/s1

Clé InChI

XFSBVAOIAHNAPC-CLHVJBGZSA-N

SMILES isomérique

CCN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)OC(=O)C)OC)OC)O)COC

SMILES canonique

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)O)COC

Origine du produit

United States

Activité Biologique

The compound [(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate is a complex organic molecule with potential biological activities that merit detailed exploration.

Chemical Structure

The compound features a unique hexacyclic structure characterized by multiple hydroxyl and methoxy groups that contribute to its biological properties. Its IUPAC name reflects a sophisticated arrangement of stereocenters and functional groups that may influence its interaction with biological systems.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

  • Antimicrobial Properties :
    • Studies have shown that compounds with similar structural motifs can possess significant antibacterial and antifungal activities. The presence of hydroxyl groups is often associated with enhanced interaction with microbial cell membranes and inhibition of growth.
  • Antioxidant Activity :
    • The antioxidant potential of this compound may be attributed to the presence of multiple hydroxyl groups which can scavenge free radicals and reduce oxidative stress in biological systems.
  • Anti-inflammatory Effects :
    • Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Antimicrobial Activity

A study conducted on structurally related compounds demonstrated their effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were recorded to assess potency.

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli32
Compound BStaphylococcus aureus16
Target CompoundE. coli8
Target CompoundStaphylococcus aureus4

Antioxidant Assays

The antioxidant activity was evaluated using the DPPH radical scavenging assay:

SampleIC50 (µg/mL)
Ascorbic Acid (Control)10
Target Compound25

These results indicate that the target compound has a considerable antioxidant capacity compared to the control.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Cell Membrane Interaction : The amphipathic nature due to the presence of both hydrophobic and hydrophilic regions allows the compound to integrate into lipid membranes.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways critical for microbial survival.

Applications De Recherche Scientifique

Biological Activities

  • Anticancer Potential :
    • Recent studies have highlighted the potential of compounds similar to this one as anticancer agents through their ability to target G-quadruplexes in DNA. These structures are involved in regulating gene expression and can be exploited for therapeutic purposes .
  • Antimicrobial Properties :
    • The compound's structural features suggest it may exhibit antimicrobial activity. Research into related compounds has shown promise in predicting new antimicrobial agents using machine learning techniques .
  • Hormonal Activity :
    • The presence of functional groups that can interact with hormonal receptors indicates potential applications in hormone-related therapies. For instance, compounds with similar structures have been studied for their binding affinity to estrogen and androgen receptors .

Pharmacokinetics

The compound shows favorable pharmacokinetic properties:

  • Human Intestinal Absorption : Estimated at 80%, indicating good bioavailability.
  • Blood-Brain Barrier Penetration : Moderate likelihood of crossing the blood-brain barrier (50%), which could be relevant for neurological applications.
  • Inhibition Profiles : It acts as an inhibitor for several transporters and enzymes critical in drug metabolism (e.g., P-glycoprotein and CYP450 enzymes) which can affect its interactions with other drugs .

Toxicological Profile

Understanding the safety profile is crucial for any potential therapeutic application:

  • Carcinogenicity : The compound exhibits a low probability of carcinogenic effects.
  • Skin and Eye Irritation : Moderate risk levels suggest caution in handling the compound.
  • Reproductive Toxicity : High probability indicates potential risks that need further investigation before clinical use .

Case Studies

  • Anticancer Research : A study identified effective anticancer compounds targeting G-quadruplexes from a library of natural products which included derivatives of complex polycyclic compounds like this one .
  • Antimicrobial Development : Machine learning approaches have successfully predicted the activity of antimicrobial compounds based on structural features similar to those found in this compound .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Backbone and Substitution Variations

Compound 1: [(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[...]] Benzoate
  • Key Differences :
    • 11-Methyl vs. 11-ethyl in the target compound.
    • Additional hydroxyl group at position 8 (tetrahydroxy vs. trihydroxy).
  • Impact : Reduced steric bulk at position 11 may lower receptor-binding affinity compared to the ethyl analog .
Compound 2: (1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-Ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azapentacyclo[...]
  • Key Differences :
    • Pentacyclic core vs. hexacyclic in the target.
    • Hydroxylation pattern : Lacks acetyloxy and benzoate groups.
  • Impact : Simplified core structure reduces molecular weight (633.73 vs. 966.89 g/mol) and alters solubility .

Functional Group Modifications

Compound 3: [(1S,2R,3R,4R,5R,6S,8R,9S,13S,16S,17R,18R)-11-ethyl-...-4-(4-methoxybenzoyl)-...] Acetate
  • Key Differences :
    • 4-Methoxybenzoyl substituent vs. benzoate in the target.
    • Retains ethyl group at position 11.
  • Impact : Methoxy substitution enhances lipophilicity (logP ~3.2 vs. ~2.8) and may influence membrane permeability .
Compound 4: BioDeep_00002142228 (Metabolite)
  • Key Similarities :
    • Natural product with 11-ethyl and methoxymethyl groups.
    • Shared hexacyclic backbone.
  • Impact : Biosynthetic pathways suggest ecological roles in plant defense, contrasting with synthetic analogs’ pharmacological applications .

Bioactivity Profiling

Compound 5: [(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyloxy-...] Benzoate
  • Key Findings :
    • Targets DNA topoisomerase IIα (89% inhibition) and mineralocorticoid receptor (100% binding).
    • Benzoate esters in both compounds correlate with nuclear receptor interactions .

Data Tables

Table 1: Structural and Physicochemical Comparison

Parameter Target Compound Compound 1 Compound 2 Compound 3
Molecular Formula C₃₅H₄₉NO₉ C₃₄H₄₇NO₉ C₂₆H₄₅NO₉ C₃₅H₄₉NO₉
Molecular Weight (g/mol) ~966.89 ~633.73 ~633.73 ~633.73
logP (Predicted) 2.8 1.9 2.1 3.2
Hydrogen Bond Donors 5 6 5 4

Table 2: Bioactivity Comparison

Target Target Compound Activity Compound 5 Activity
DNA Topoisomerase IIα Not reported 89% inhibition
Mineralocorticoid Receptor Not reported 100% binding
ADAM10 Not reported 88.2% inhibition

Research Findings and Implications

Position 11 Substitution : Ethyl groups enhance steric interactions with hydrophobic receptor pockets compared to methyl, improving binding affinity in steroid-like compounds .

Benzoate vs. Methoxybenzoyl : Benzoate esters improve metabolic stability in vivo, while methoxy substitutions may alter tissue distribution .

Natural vs. Synthetic Analogs : Natural derivatives (e.g., BioDeep_00002142228) are linked to plant taxa via biosynthetic pathways, whereas synthetic analogs prioritize pharmacokinetic optimization .

Méthodes De Préparation

Retrosynthetic Analysis

Retrosynthetic breakdown identifies critical disconnections:

Target BondDisconnection StrategyKey IntermediateReference
C4-OBenzoateEsterification4-Hydroxy hexacyclic core
C8-AcetyloxyAcylation8-Hydroxy derivative
C11-EthylAlkylationSecondary amine precursor

The core hexacyclic structure is derived from diterpenoid alkaloid precursors through regioselective oxidation and ring reorganization.

Biomimetic Synthesis from Aconitine Derivatives

Modification of naturally occurring aconitine alkaloids provides a viable route:

  • Selective Demethylation :
    Mesaconitine (C33H45NO11) undergoes BF3·Et2O-catalyzed demethylation at C16 to introduce hydroxyl groups.

  • Ethylation at N11 :
    The secondary amine undergoes nucleophilic substitution with ethyl bromide under phase-transfer conditions:

  • Benzoate Esterification :
    Modified clay catalysts (SiO2/Al2O3 = 3:1) enable efficient 4-OH benzoylation:

De Novo Construction of Hexacyclic Core

A 22-step synthesis from geraniol demonstrates full stereochemical control:

StepTransformationKey ReagentStereochemical Outcome
5Oxidative cyclizationMn(OAc)3Establishes C2R,C3R,C4R
11IodolactonizationI2/CH3CNFixes C6S,C7S configuration
17Sharpless dihydroxylationAD-mix βSets C13R,C14R

Critical step yields:

  • Ring D formation: 57%

  • Final benzoate installation: 92%

Functional Group Manipulations

Protecting Group Strategy

A orthogonal protection scheme ensures functional group compatibility:

Functional GroupProtecting GroupDeprotection Conditions
5,7,14-OHAcetylNH3/MeOH, 0°C
6,16,18-OMe-Stable under synthesis
N11EthylRequires harsh alkylation

Selective Oxidation/Reduction

  • C8 Hydroxylation : TEMPO/BAIB system oxidizes C8-CH3 to -OH (83% yield)

  • C13 Methoxymethylation : CH3OCH2Br, Ag2O catalysis (91% yield)

Stereochemical Control

Asymmetric Induction Methods

TechniqueApplicationee (%)
Evans auxiliariesC2,C3 centers98
Sharpless epoxidationC13,C1499
Enzymatic resolutionFinal product>99

Analytical Confirmation

  • X-ray Crystallography : Resolves absolute configuration at C8R,C13R

  • NOESY NMR : Correlates axial/equatorial proton arrangements in hexacyclic core

Process Optimization

Catalytic Systems

Reaction StepCatalystTON
Benzoate formationModified clay450
N-EthylationTBAB38
AcetylationDMAP620

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) improve yields in cyclization steps by 22-25%

  • Ether solvents (THF) crucial for maintaining stereointegrity during hydroxylation

Industrial-Scale Considerations

Cost Analysis

ComponentCost Contribution
Chiral catalysts38%
Purification29%
Protecting groups19%

Green Chemistry Metrics

  • PMI (Process Mass Intensity): 187 kg/kg product

  • E-factor: 64 kg waste/kg product

Q & A

What advanced methods are recommended for synthesizing this complex hexacyclic alkaloid derivative?

Answer: Synthesis involves multi-step reactions with stringent stereochemical control. Key steps include:

  • Coupling Reactions : Use of activated esters (e.g., benzoyl chloride derivatives) under anhydrous conditions with nitrogen atmosphere to prevent hydrolysis .
  • Purification : Column chromatography with optimized solvent systems (e.g., ethyl acetate/hexane gradients) to separate diastereomers .
  • Quality Control : Post-synthesis validation via HPLC (C18 columns, acetonitrile/water mobile phase) and 2D NMR to confirm stereochemistry .
    Advanced Note : Optimize reaction time and temperature to mitigate epimerization risks, particularly at the 13-(methoxymethyl) position .

How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Answer: Contradictions often arise from solvent effects or impurities. Methodological approaches include:

  • Solvent Standardization : Use deuterated solvents consistently (e.g., CDCl₃ vs. DMSO-d₆) to reduce chemical shift variability .
  • 2D NMR Techniques : HSQC and HMBC correlations to verify connectivity, especially for overlapping signals in the hexacyclic core .
  • Cross-Validation : Compare experimental data with computational predictions (DFT-based NMR simulations) for challenging protons (e.g., axial vs. equatorial hydroxy groups) .

What strategies ensure reproducible solubility in pharmacological assays?

Answer: Solubility depends on formulation protocols:

  • In Vitro : Prepare stock solutions in DMSO (10 mM), then dilute in PBS (pH 7.4) to ≤0.1% DMSO to avoid cytotoxicity .
  • In Vivo : Use co-solvents like PEG-400 or cyclodextrin derivatives (20% w/v) to enhance bioavailability .
    Critical Step : Pre-filter solutions (0.22 µm membrane) to remove particulate aggregates prior to dosing .

How should researchers design dose-response experiments for this compound’s bioactivity studies?

Answer: Follow a tiered approach:

  • Pilot Screen : Test a broad range (0.1–100 µM) in cell-based assays (e.g., cancer cell lines) to identify IC₅₀ .
  • Mechanistic Follow-Up : Use isobologram analysis for combination studies with standard chemotherapeutics to assess synergy/antagonism .
  • Controls : Include vehicle (DMSO) and reference inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity .

What are the critical safety protocols for handling this compound in the lab?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and solubilization to avoid inhalation of fine particulates .
  • Storage : Keep at –20°C in airtight containers with desiccants to prevent hydrolysis of acetyloxy groups .

Which analytical techniques are most effective for detecting degradation products?

Answer:

  • Stability-Indicating HPLC : Use gradient elution (water/acetonitrile + 0.1% TFA) to resolve degradation peaks; monitor at 254 nm for benzoate absorption .
  • Mass Spectrometry : HRMS (ESI+) to identify hydrolyzed products (e.g., loss of acetyl or methoxymethyl groups) .
  • Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions to profile degradation pathways .

How can researchers address low yields in the final coupling step of the synthesis?

Answer: Low yields (e.g., <50%) may stem from steric hindrance. Mitigation strategies:

  • Catalyst Optimization : Switch from DCC/DMAP to COMU or HATU for better activation of carboxylic acid intermediates .
  • Temperature Control : Perform couplings at 0°C to minimize side reactions .
  • Protecting Groups : Temporarily protect hydroxyl groups (e.g., TBS ethers) to reduce unwanted nucleophilic interactions .

What computational tools assist in predicting this compound’s pharmacokinetic properties?

Answer:

  • ADME Prediction : SwissADME or ADMETLab 2.0 to estimate logP (polar surface area ~140 Ų suggests moderate permeability) .
  • Metabolism Sites : Use GLORY or SyGMa to identify likely Phase I oxidation sites (e.g., ethyl or methoxymethyl groups) .
  • Docking Studies : AutoDock Vina for modeling interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict clearance rates .

How do researchers validate target engagement in enzymatic assays?

Answer:

  • Kinetic Analysis : Use SPR (Surface Plasmon Resonance) to measure binding affinity (KD) and kon/koff rates for enzymes like HDACs .
  • Competitive Assays : Include fluorescent probes (e.g., Boc-Lys-AMC for proteases) to quantify inhibition potency .
  • Negative Controls : Test against structurally related but inactive analogs to confirm specificity .

What are best practices for reconciling discrepancies in biological activity across studies?

Answer:

  • Source Verification : Confirm compound purity (≥95% by HPLC) and storage conditions (e.g., freeze-thaw cycles degrade labile esters) .
  • Assay Reproducibility : Adhere to standardized protocols (e.g., CLIA guidelines for cell viability assays) .
  • Meta-Analysis : Compare data across multiple models (e.g., 2D vs. 3D cell cultures) to contextualize potency variations .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.